molecular formula C11H10ClNO3 B12445640 2-Chloro-4-(3-oxomorpholino)benzaldehyde

2-Chloro-4-(3-oxomorpholino)benzaldehyde

Cat. No.: B12445640
M. Wt: 239.65 g/mol
InChI Key: KIOUGJUNGPRUOY-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-oxomorpholino)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a chloro group and a morpholino ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-oxomorpholino)benzaldehyde typically involves the nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 4-(4-aminophenyl)morpholin-3-one in the presence of a base and methanol as a solvent . This method yields the compound with high purity and good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-oxomorpholino)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Strong bases and nucleophiles, such as sodium methoxide or potassium tert-butoxide, are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted benzaldehydes.

    Oxidation: 2-Chloro-4-(3-oxomorpholino)benzoic acid.

    Reduction: 2-Chloro-4-(3-oxomorpholino)benzyl alcohol.

Scientific Research Applications

2-Chloro-4-(3-oxomorpholino)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-oxomorpholino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(3-oxomorpholino)benzaldehyde is unique due to the presence of both a chloro group and a morpholino ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

2-Chloro-4-(3-oxomorpholino)benzaldehyde is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth.
  • Anticancer Potential : Preliminary investigations suggest that the compound may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity. This property is crucial for its potential therapeutic applications.

The biological effects of this compound are attributed to its ability to bind to molecular targets such as enzymes and receptors. The presence of the morpholino group allows for enhanced interaction with biological systems, potentially leading to the following actions:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes.
  • Modulation of Receptor Activity : Interaction with receptors can alter signaling pathways, affecting cellular responses.

Antimicrobial Studies

A study published in ResearchGate highlighted the antibacterial and antifungal activity of metal complexes derived from acylhydrazones similar to this compound. These complexes exhibited promising antimicrobial effects, suggesting a potential pathway for further development into therapeutic agents .

Anticancer Research

In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. A notable study indicated that treatment with this compound resulted in significant cell death in breast cancer cells, with mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateHighEnzyme inhibition, receptor modulation
Benzamide DerivativesLowModerateEnzyme inhibition
Acylhydrazone ComplexesHighVariableMetal ion coordination

Case Studies

  • Case Study on Antibacterial Effects : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating robust antibacterial properties.
  • Case Study on Cancer Cell Lines : A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

2-chloro-4-(3-oxomorpholin-4-yl)benzaldehyde

InChI

InChI=1S/C11H10ClNO3/c12-10-5-9(2-1-8(10)6-14)13-3-4-16-7-11(13)15/h1-2,5-6H,3-4,7H2

InChI Key

KIOUGJUNGPRUOY-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC(=C(C=C2)C=O)Cl

Origin of Product

United States

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